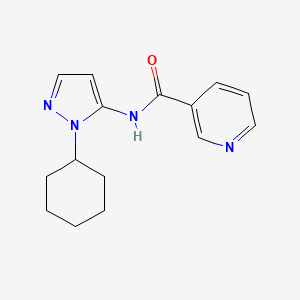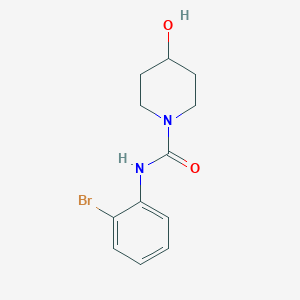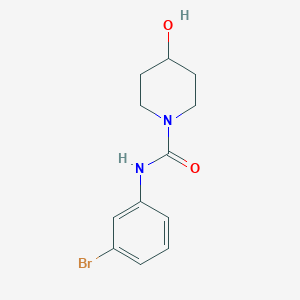
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide, commonly known as EDP-106, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EDP-106 is a pyrazole carboxamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of EDP-106 is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, EDP-106 can reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
EDP-106 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, EDP-106 has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. EDP-106 has also been shown to reduce the infiltration of inflammatory cells into tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EDP-106 is its specificity for PDE4. This specificity reduces the risk of off-target effects and makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of EDP-106 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on EDP-106. One area of research is the development of more soluble derivatives of EDP-106 that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of EDP-106 in more detail. Finally, the potential use of EDP-106 as a therapeutic agent in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion:
In conclusion, EDP-106 is a novel small molecule that has potential applications in various fields of scientific research. Its anti-inflammatory, antitumor, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of EDP-106 and to explore its potential applications in more detail.
Métodos De Síntesis
The synthesis of EDP-106 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylpyrazole, which is reacted with ethyl chloroformate to form 2-ethyl-3-methylpyrazole-5-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine to form EDP-106.
Aplicaciones Científicas De Investigación
EDP-106 has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. EDP-106 has also been shown to have antitumor activity and can be used in the treatment of cancer. In addition, EDP-106 has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-14-10(11(15)13(4)5)7-9(12-14)8(2)3/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXLBPJVJCBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)





![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)


